2-[[1-(呋喃-2-基甲基)-2-氧代-6,7-二氢-5H-环戊[d]嘧啶-4-基)硫基]-N-苯乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a furan ring, a cyclopenta[d]pyrimidin ring, and an acetamide group . The molecule also contains a sulfanyl group (-SH) attached to the pyrimidin ring .
Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve techniques like X-ray crystallography, NMR, FT-IR, and UV-Vis spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule, the types of bonds present, and the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups and heterocyclic rings present in its structure. For example, the sulfanyl group (-SH) could potentially undergo oxidation reactions . The furan ring and the pyrimidin ring could also participate in various chemical reactions .科学研究应用
抗癌活性
已对与查询化合物相似的衍生物进行了研究,重点是它们的合成和抗癌特性的评估。例如,探索了 2-氰基-N-(呋喃-2-基甲基)-2-(4-氧代-3-芳基噻唑烷-2-亚烷基)乙酰胺衍生物的合成和抗癌活性,结果表明一些合成化合物对白血病细胞系表现出有效且选择性的细胞毒性作用(Horishny, Arshad, & Matiychuk, 2021)。
抗渗出活性
另一项研究重点关注吡咯啉衍生物的抗渗出活性,包括 2-((4-氨基-5-(呋喃-2-il)-1,2,4-三唑-4H-3-il)-硫代)-N-乙酰胺。这些化合物表现出显着的抗渗出特性,其中一些超过了参考药物双氯芬酸钠的活性,表明它们在治疗炎症相关疾病方面的潜力(Chalenko 等人,2019)。
杂环化合物合成
呋喃衍生物在合成各种杂环化合物中的多功能性已被广泛研究。一篇研究文章讨论了 2(3H)-呋喃酮衍生物环化为恶嗪酮和嘧啶酮杂环的过程,展示了该化合物在生成具有潜在药用价值的不同杂环结构中的作用(Hashem 等人,2017)。
抗过敏化合物
对呋喃衍生物(包括与查询化合物相似的衍生物)的合成和抗过敏活性的研究已经产生了新型的抗过敏剂。这些研究突出了此类化合物在开发针对过敏性疾病的新疗法中的潜力(Georgiev 等人,1987)。
分子对接和药物设计
该化合物的衍生物也因其抗病毒活性而受到研究,特别是针对 COVID-19。量子化学见解、自然键轨道分析和分子对接研究表明这些化合物与 SARS-CoV-2 蛋白结合的功效,表明它们作为抗病毒剂的潜力(Mary 等人,2020)。
属性
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(21-14-6-2-1-3-7-14)13-27-19-16-9-4-10-17(16)23(20(25)22-19)12-15-8-5-11-26-15/h1-3,5-8,11H,4,9-10,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIZPVMPSVZQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。